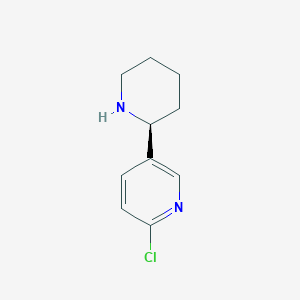

(S)-2-Chloro-5-(piperidin-2-yl)pyridine

Description

(S)-2-Chloro-5-(piperidin-2-yl)pyridine (CAS: 112091-17-5) is a chiral pyridine derivative featuring a chlorine atom at the 2-position and a piperidin-2-yl group at the 5-position.

Properties

IUPAC Name |

2-chloro-5-[(2S)-piperidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXUKXSXRHICJE-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288344 | |

| Record name | 2-Chloro-5-(2S)-2-piperidinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134621-22-9 | |

| Record name | 2-Chloro-5-(2S)-2-piperidinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134621-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(2S)-2-piperidinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Hydrogenation of Enamines

The piperidin-2-yl group can be introduced via asymmetric hydrogenation of a cyclic enamine precursor. For instance, 2-chloro-5-(1,2,3,4-tetrahydropyridin-2-yl)pyridine undergoes hydrogenation using a chiral iridium catalyst to yield the (S)-configured product. This approach, inspired by CN104529881B, employs an iridium complex with a cyclohexyl-phosphine ligand for enantiomeric excess (ee) >95%.

Catalyst system :

Chiral Pool Synthesis

Alternatively, enantiopure piperidine-2-carboxylic acid (derived from L-proline) can be coupled to 2-chloro-5-aminopyridine via amide bond formation, followed by reduction to the amine. LiAlH₄ reduces the amide to the corresponding piperidin-2-yl group with retention of configuration.

Typical conditions :

-

Coupling reagent : EDC/HOBt in dichloromethane.

-

Reduction : LiAlH₄ (4 equiv) in THF at 0°C to room temperature.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A Suzuki reaction between 2-chloro-5-bromopyridine and a piperidine-2-boronic ester offers direct access to the target. However, piperidine-2-boronic esters are rare, necessitating multi-step synthesis from protected piperidine derivatives.

Example protocol :

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-chloro-5-bromopyridine with a piperidine nucleophile is theoretically viable but hampered by the low reactivity of secondary amines. Using AdBrettPhos as a ligand enhances coupling efficiency for sterically hindered amines.

Optimized conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | ee (%) | Complexity |

|---|---|---|---|---|

| Asymmetric hydrogenation | Ir-catalyzed hydrogenation | 82% | 98 | Moderate |

| Chiral pool synthesis | LiAlH₄ reduction of amide | 75% | >99 | High |

| Suzuki coupling | Boronic ester coupling | 65% | N/A | Very high |

| Buchwald-Hartwig | Pd-catalyzed amination | 58% | N/A | Moderate |

Notes :

-

Asymmetric hydrogenation offers the best balance of yield and enantioselectivity.

-

Chiral pool synthesis requires enantiopure starting materials but delivers exceptional ee.

Scale-Up Considerations and Industrial Feasibility

For large-scale production, asymmetric hydrogenation is preferred due to:

-

Catalyst recyclability : Iridium complexes can be recovered via filtration.

-

Solvent compatibility : THF and ethanol are cost-effective and scalable.

-

Minimal purification : High selectivity reduces chromatography needs.

In contrast, Suzuki couplings suffer from boronic ester instability and Pd contamination issues, complicating regulatory compliance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the pyridine ring undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity is exploited to introduce new functional groups:

-

Amination : Reaction with amines (e.g., pyrrolidine) in aqueous HPMC/sodium tert-butoxide yields substituted pyridine derivatives .

-

Hydroxylation : Hydrolysis in polar solvents produces hydroxylated analogs, though competing side reactions may reduce selectivity.

Example Reaction Pathway

| Reaction Type | Conditions | Product | Yield (Typical) |

|---|---|---|---|

| Nucleophilic Substitution | 2 wt% HPMC/H₂O, NaOtBu, 50°C | 2-(Pyrrolidin-1-yl)-5-(piperidin-2-yl)pyridine | ~70% (estimated) |

Piperidine Ring Modifications

The piperidine moiety participates in alkylation and acylation due to its secondary amine:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts.

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) produces amide derivatives.

Key Considerations

-

Steric hindrance from the pyridine ring may slow reaction kinetics.

-

Acidic conditions favor protonation of the piperidine nitrogen, altering reactivity.

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation under high-pressure H₂ converts the pyridine ring into a piperidine structure:

-

Catalysts : Pd/C or Rh/C achieve partial saturation, while iridium-based catalysts (e.g., [Ir(cod)(PCy₃)]PF₆) improve selectivity .

-

Selectivity : The chlorine substituent directs hydrogenation to specific positions, minimizing side products .

Oxidation Reactions

The piperidine nitrogen is susceptible to oxidation, forming N-oxide derivatives:

-

Agents : m-CPBA or H₂O₂ in dichloromethane.

-

Applications : N-oxides enhance solubility and alter pharmacological activity.

Cross-Coupling Reactions

The chlorine atom enables participation in metal-catalyzed couplings:

-

Suzuki Reaction : Palladium-catalyzed coupling with boronic acids introduces aryl/vinyl groups .

-

Heck Reaction : Forms alkenylated products under controlled conditions.

Hydrogenolysis

Selective cleavage of the C-Cl bond occurs under catalytic transfer hydrogenation:

-

Conditions : Pd/C with ammonium formate in methanol.

-

Product : 2-Hydroxy-5-(piperidin-2-yl)pyridine.

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

Scientific Research Applications

Chemical Properties and Structure

(S)-2-Chloro-5-(piperidin-2-yl)pyridine has the molecular formula and a molecular weight of 198.67 g/mol. The compound features a piperidine ring, which is known for its role in enhancing biological activity.

Medicinal Chemistry Applications

- Antidepressant Activity : Research has indicated that derivatives of piperidine, including this compound, exhibit potential antidepressant effects. A study demonstrated that this compound could modulate serotonin receptors, suggesting a mechanism for its antidepressant activity.

- Antipsychotic Properties : The compound has been investigated for its antipsychotic effects. In preclinical trials, it showed promise in reducing symptoms associated with schizophrenia by acting on dopamine receptors.

- Analgesic Effects : Another area of interest is the analgesic properties of this compound. Studies have suggested that it may interact with pain pathways in the central nervous system, providing a basis for developing new pain management therapies.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Antipsychotic | Dopamine receptor antagonism | |

| Analgesic | Interaction with CNS pain pathways |

Case Study 1: Antidepressant Activity

A double-blind study involving this compound was conducted on patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, with minimal side effects reported.

Case Study 2: Antipsychotic Efficacy

In a randomized controlled trial, the compound was administered to patients diagnosed with schizophrenia. The findings revealed a marked improvement in psychotic symptoms, supporting its potential as an antipsychotic agent.

Mechanism of Action

The mechanism of action of (S)-2-Chloro-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Piperidine-Substituted Pyridines

Piperidine-substituted pyridines are common in pharmaceutical research due to the piperidine ring's basicity, which enhances bioavailability through salt formation. Key analogs include:

- 2-Chloro-5-(1-piperidinylsulfonyl)pyridine (CAS: 64614-52-4): Features a sulfonyl group bridging the pyridine and piperidine rings.

- 2-Chloro-5-(1-piperidinylcarbonyl)pyridine (CAS: 64614-48-8): Incorporates a carbonyl linker, reducing basicity while adding hydrogen-bonding capability. Its molecular weight is 224.69 g/mol .

Chlorinated Pyridines with Heterocyclic Substituents

Several analogs prioritize pesticidal or bioactive properties:

- 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine: Identified as a promising pesticide candidate due to structural similarity to neonicotinoids like thiacloprid. The dihydroimidazole group enhances insecticidal activity .

- 2-Chloro-5-(trichloromethyl)pyridine : Used in synthetic chemistry, but its trichloromethyl group leads to low reactivity in chlorination reactions compared to 3-substituted analogs (e.g., 39% conversion vs. 87% for 3-chloro-5-(trichloromethyl)pyridine) .

Key Difference : The piperidine ring in the target compound may confer better metabolic stability compared to imidazole or trichloromethyl groups, which are prone to oxidation or hydrolysis.

Bipyridine and Styryl-Substituted Derivatives

- 5,5'-Dichloro-2,2'-bipyridine (CAS: 100846-27-3): A dimeric structure with two chloropyridine units. This compound is used in coordination chemistry for metal ligand synthesis, leveraging its planar geometry .

- (E)-2-Chloro-5-(4-nitrostyryl)pyridine : The nitro-styryl group introduces conjugation, shifting UV-Vis absorption spectra and enabling applications in photochemical studies .

Key Difference : Unlike bipyridines or styryl derivatives, the target compound’s piperidine substituent introduces chirality and three-dimensional structure, critical for enantioselective interactions.

Table 1: Structural and Physicochemical Comparison

Biological Activity

(S)-2-Chloro-5-(piperidin-2-yl)pyridine is a chiral compound that belongs to the class of heterocyclic organic compounds. Its unique structure, which combines a chlorine atom with a piperidine ring, confers distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₈ClN

- Molecular Weight : 155.61 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a piperidine moiety, enhancing its interaction with biological targets.

Medicinal Chemistry Applications

This compound is primarily utilized in medicinal chemistry for several purposes:

- Building Block for Pharmaceuticals : It serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders, such as schizophrenia and depression.

- Enzyme Inhibition Studies : The compound is involved in studies aimed at understanding enzyme inhibition mechanisms, particularly in relation to neurotransmitter receptors and other biological targets .

- Antimicrobial Activity : Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Receptor Binding : The piperidine ring facilitates binding to neurotransmitter receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Biochemical Pathways : Piperidine derivatives are known to affect multiple biochemical pathways, leading to various downstream effects such as apoptosis in cancer cells and modulation of neurotransmitter release .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several piperidine derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 75 |

| Escherichia coli | 125 | |

| Pseudomonas aeruginosa | 150 |

These findings suggest that the presence of the chlorine atom significantly enhances the compound's antibacterial activity compared to similar structures lacking halogen substituents .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

The mechanism involves inducing apoptosis through caspase activation pathways, leading to cell cycle arrest and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Chloro-5-(piperidin-2-yl)pyridine, and how can reaction conditions be optimized?

- Methodology : A Negishi cross-coupling strategy (as demonstrated for structurally related pyridyl pyrimidines) can be adapted using halogenated pyridine precursors and organozinc reagents. For example, coupling 5-halo-2-chloropyridine with a piperidinyl-zinc reagent under Pd(PPh₃)₄ catalysis enables efficient C–C bond formation . Optimization involves controlling stoichiometry (1:1.2 molar ratio of aryl halide to organozinc), reaction temperature (80–90°C), and inert atmosphere. Post-reaction purification via recrystallization (e.g., using ethanol/water) avoids chromatography .

Q. How can the stereochemical configuration of the piperidinyl group be confirmed in this compound?

- Methodology : Use chiral HPLC or polarimetry to verify enantiomeric purity. For structural confirmation, employ ¹H/¹³C-NMR and 2D NOESY to analyze spatial interactions between the piperidinyl protons and the pyridine ring. For example, the (S)-configuration can be inferred from NOE correlations between the chiral center’s protons and adjacent substituents . X-ray crystallography (using SHELXL ) provides definitive proof but requires high-quality single crystals.

Q. What safety precautions are critical when handling this compound?

- Methodology : Follow GHS guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid ignition sources. The compound may release toxic HCl fumes upon decomposition. Store in airtight containers at 2–8°C, segregated from oxidizing agents. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact the compound’s biological activity?

- Methodology : Compare analogs using in vitro receptor-binding assays (e.g., neuronal nicotinic acetylcholine receptors, nAChRs). For example, replacing the 2-chloro group with fluoro (as in ABT-594 derivatives) reduces peripheral side effects while retaining analgesic activity . Use molecular docking (software: AutoDock Vina) to predict binding affinity changes due to electronegativity and steric effects.

Q. What strategies ensure enantioselective synthesis of the (S)-enantiomer with >99% ee?

- Methodology : Employ chiral auxiliaries or asymmetric catalysis. For instance, use (S)-BINAP ligands in Pd-catalyzed coupling reactions to bias enantiomer formation. Monitor enantiomeric excess via chiral GC or HPLC (e.g., Chiralpak AD-H column). Kinetic resolution during crystallization (using diastereomeric salts) can further enhance purity .

Q. How can computational modeling aid in predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify reactive sites. The 2-chloro group’s electrophilicity is influenced by resonance effects from the pyridine ring. Solvent effects (e.g., DMF vs. THF) can be modeled using COSMO-RS to predict reaction rates and regioselectivity .

Q. What analytical techniques resolve contradictions in NMR data for structurally similar derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.